molecular formula C15H13F3O B1531636 2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol CAS No. 2206821-38-5

2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol

Cat. No. B1531636
CAS RN: 2206821-38-5
M. Wt: 266.26 g/mol
InChI Key: DWBRKHNRNCXXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of “2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol” is characterized by a benzene ring substituted with a trifluoromethyl group . The InChI code for this compound is 1S/C13H17F3N2/c14-13 (15,16)11-4-1-10 (2-5-11)3-6-12-9-17-7-8-18-12/h1-2,4-5,12,17-18H,3,6-9H2 .


Physical And Chemical Properties Analysis

The compound “2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol” has a molecular weight of 258.29 . It is a solid at room temperature and has a melting point of 137 - 139 degrees Celsius .

Mechanism of Action

The mechanism of action for “2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol” is not explicitly stated in the available literature .

Safety and Hazards

The safety information for “2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol” indicates that it should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O/c16-15(17,18)13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)19/h1-4,6-7,9-10,19H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBRKHNRNCXXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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